molecular formula C9H7F3O B1303396 1-(2,3,6-Trifluorophenyl)propan-1-one CAS No. 243666-18-4

1-(2,3,6-Trifluorophenyl)propan-1-one

Cat. No. B1303396
CAS RN: 243666-18-4
M. Wt: 188.15 g/mol
InChI Key: LEDVCRMPYBDECF-UHFFFAOYSA-N
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Description

The compound 1-(2,3,6-Trifluorophenyl)propan-1-one is a fluorinated organic molecule that is of interest due to the unique properties imparted by the trifluoromethyl group. While the specific compound is not directly studied in the provided papers, related compounds with trifluoromethyl groups have been synthesized and analyzed, offering insights into the potential characteristics and applications of this compound.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized reagents and conditions to incorporate the trifluoromethyl group into the desired molecular framework. For example, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was achieved using various characterization techniques, including elemental analysis and spectroscopy . Similarly, the synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters was described, highlighting the activation of an oxazoline ring by triflic anhydride . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often determined using X-ray crystallography, as well as computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . These techniques allow for the comparison of experimental data with theoretical models, providing a detailed understanding of the geometry and electronic structure of the molecule. The presence of the trifluoromethyl group can significantly influence the molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. For instance, the click reaction was used to form a triazole ring with a sugar azide . The Wittig olefination has been employed to produce trifluoropropenylidene compounds . These reactions demonstrate the reactivity of fluorinated compounds and suggest that this compound could also undergo similar transformations, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the strong electronegativity and small size of the fluorine atom. For example, the first hyperpolarizability and infrared intensities of a dichlorophenyl compound were reported, indicating the potential for non-linear optical applications . The cytotoxic activity of trifluoromethyl sulfonamides was evaluated, showing significant biological activity . These studies suggest that this compound may also exhibit interesting physical, chemical, and biological properties worthy of further investigation.

Scientific Research Applications

Poly(3,4-ethylenedioxythiophene) as Promising Organic Thermoelectric Materials

This review highlights the advancements in poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials. Research on PEDOT's thermoelectric properties has been vibrant since 2008, showcasing its potential in military and niche applications due to its weight, size, and flexibility advantages. A ZT of 10−1 is commonly achieved, with aspirations for improvements leading to a ZT ∼100. This underlines PEDOT's promise in the thermoelectric domain (R. Yue & Jingkun Xu, 2012).

Ionic Liquids in Phase Behavior and Application Potentials

This article reviews research on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aliphatic and aromatic compounds. It examines the effects of cation and anion types on solubility, indicating that the choice of anion significantly affects solvent abilities. This research outlines the potential of using mixed ionic liquid solutions for environmental and separation applications (Zoran P. Visak et al., 2014).

Methanotrophs: Adding Value to Methane Utilization

Methanotrophs, capable of using methane as their sole carbon source, present vast biotechnological applications. This review covers their potential in generating single-cell protein, biopolymers, nanotechnology components, and various metabolites. It discusses the genetic engineering possibilities for producing novel compounds and the use of methanotrophs in bioremediation, wastewater treatment, and biosensors. Highlighting the challenges and opportunities in utilizing methane, this paper underscores the biotechnological value methanotrophs offer (P. Strong et al., 2015).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 safety symbol, indicating that it can cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1-(2,3,6-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-2-7(13)8-5(10)3-4-6(11)9(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDVCRMPYBDECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380741
Record name 1-(2,3,6-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243666-18-4
Record name 1-(2,3,6-Trifluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243666-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3,6-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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